![molecular formula C13H17NO B2568148 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol CAS No. 2224215-41-0](/img/structure/B2568148.png)
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to have a range of biochemical and physiological effects in the body. In animal studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have a protective effect on the liver and kidneys. In plant studies, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to enhance plant growth and improve resistance to pests and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its high purity and stability. 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. One area of interest is its potential use as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol and its potential applications in various fields.
Synthesis Methods
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol is synthesized by reacting 2,6-dimethyl-4-nitrophenol with propargylamine in the presence of a reducing agent. The resulting compound is then treated with methyl iodide to obtain 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol. This synthesis method has been optimized to produce high yields of 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol with high purity.
Scientific Research Applications
2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use as an antiviral and antibacterial agent. In agriculture, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In environmental science, 2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol has been investigated for its potential use as a water treatment agent.
properties
IUPAC Name |
2,6-dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-6-14(4)9-12-7-10(2)13(15)11(3)8-12/h1,7-8,15H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUDRWSVLCGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)
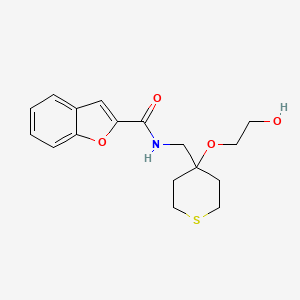
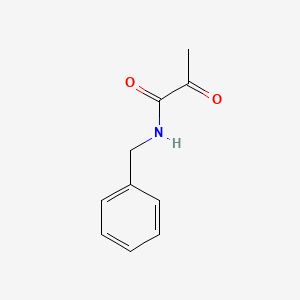
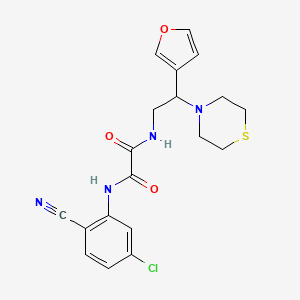
![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
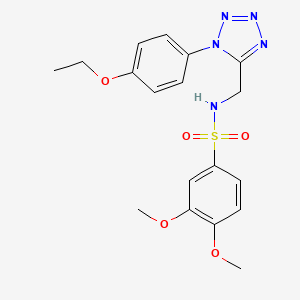
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
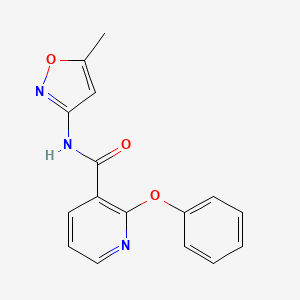

![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)